1beta-Hydroxyalantolactone

Vue d'ensemble

Description

La 1β-Hydroxyalantolactone est une lactone sesquiterpénique principalement isolée des plantes du genre Inula. Ce composé présente de puissantes activités anti-inflammatoires et anticancéreuses. Il a été constaté qu’elle ciblait des protéines spécifiques, telles que l’enzyme de conjugaison de l’ubiquitine UbcH5s, en se liant de manière covalente aux résidus de cystéine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 1β-Hydroxyalantolactone peut être synthétisée par diverses réactions chimiques impliquant la modification de son composé parent, l’alantolactone. Les voies de synthèse impliquent généralement une hydroxylation en position bêta du cycle lactonique. Des conditions de réaction spécifiques, telles que l’utilisation de catalyseurs et de solvants appropriés, sont cruciales pour obtenir des rendements élevés et une pureté élevée .

Méthodes de Production Industrielle : La production industrielle de 1β-Hydroxyalantolactone implique l’extraction du composé des capitules floraux de plantes médicinales comme l’Inula britannica. Le processus d’extraction comprend l’extraction par solvant, suivie d’étapes de purification telles que la chromatographie pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

La 1β-Hydroxyalantolactone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques accrues.

Réduction : Les réactions de réduction peuvent modifier le cycle lactonique, ce qui peut modifier les propriétés biologiques du composé.

Substitution : Les réactions de substitution au niveau du groupe hydroxyle ou d’autres sites réactifs peuvent conduire à la formation de nouveaux dérivés présentant des propriétés uniques

Réactifs et Conditions Courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Solvants : Méthanol, éthanol, dichlorométhane.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, réduits et substitués de la 1β-Hydroxyalantolactone, chacun présentant des activités biologiques distinctes .

Applications de la Recherche Scientifique

La 1β-Hydroxyalantolactone a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme matière première pour la synthèse de nouveaux composés présentant des applications thérapeutiques potentielles.

Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l’apoptose et l’inflammation.

Médecine : Envisagée comme agent anti-inflammatoire et anticancéreux potentiel. .

Industrie : Utilisée dans le développement de produits pharmaceutiques et de thérapies à base de produits naturels

Applications De Recherche Scientifique

Biological Activities

1β-Hydroxyalantolactone exhibits a range of biological activities that are crucial for its application in medicine and pharmacology:

- Anti-Inflammatory Effects : The compound has been shown to inhibit the production of nitric oxide (NO) in macrophages, which is a key factor in inflammatory responses. Studies indicate that it suppresses TNF-α-induced NF-κB signaling pathways, thus reducing inflammation .

- Anticancer Properties : Research has demonstrated that 1β-hydroxyalantolactone can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways like NF-κB . Its derivatives have shown enhanced cytotoxicity against cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

Several studies have highlighted the therapeutic potential of 1β-hydroxyalantolactone:

- Anti-Inflammatory Activity in RAW264.7 Cells : A study evaluated the anti-inflammatory effects of 1β-hydroxyalantolactone derivatives on NO production in RAW264.7 macrophages. The results indicated that compounds retaining the C1-OH group exhibited significantly higher potency against NO production compared to other derivatives .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that 1β-hydroxyalantolactone and its derivatives showed substantial cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with key signaling proteins involved in cell survival .

Mécanisme D'action

La 1β-Hydroxyalantolactone exerce ses effets en ciblant des voies moléculaires spécifiques :

Cibles moléculaires : Elle se lie de manière covalente aux résidus de cystéine des protéines telles que l’enzyme de conjugaison de l’ubiquitine UbcH5s.

Voies impliquées : Le composé inhibe les voies de signalisation NF-κB et MAPK, qui jouent un rôle crucial dans l’inflammation et la progression du cancer. .

Comparaison Avec Des Composés Similaires

La 1β-Hydroxyalantolactone est unique parmi les lactones sesquiterpéniques en raison de son modèle d’hydroxylation spécifique et de ses puissantes activités biologiques. Des composés similaires comprennent :

Alantolactone : Le composé parent, qui ne possède pas le groupe hydroxyle en position bêta.

Parthénolide : Une autre lactone sesquiterpénique présentant des propriétés anti-inflammatoires et anticancéreuses, mais avec une structure moléculaire différente.

Hélenaline : Connue pour ses activités anti-inflammatoires et anticancéreuses, mais avec une structure bicyclique distincte

Activité Biologique

1β-Hydroxyalantolactone (HAL) is a sesquiterpene lactone primarily derived from the Inula genus of plants. It has garnered attention for its significant biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular pathways, and relevant case studies.

Chemical Structure and Properties

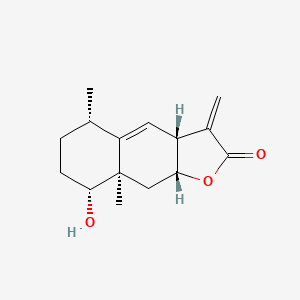

1β-Hydroxyalantolactone is characterized by its unique lactone structure, which contributes to its biological activity. The compound retains a hydroxyl group at the C1 position, which is crucial for its pharmacological effects.

Biological Activities

1. Anti-inflammatory Effects

Numerous studies have demonstrated that HAL exhibits potent anti-inflammatory properties. For instance, research indicates that HAL significantly inhibits the production of nitric oxide (NO) in RAW 264.7 macrophage cells, with potency levels 6.5–8.4 times greater than that of other tested compounds . The mechanism involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, along with downregulation of signaling pathways like NF-κB and JNK/FOXO1 .

2. Anticancer Properties

HAL has also shown promising anticancer activity. It induces apoptosis in cancer cells through modulation of key signaling pathways. Studies reveal that HAL can covalently bond with specific cysteine residues in proteins involved in the NF-κB signaling pathway, thus inhibiting tumor growth and progression .

The biological activity of HAL can be attributed to several mechanisms:

- Covalent Bonding : HAL forms covalent bonds with cysteine residues in proteins like UbcH5, preventing the activation of inflammatory pathways .

- Cell Cycle Arrest : HAL has been observed to induce cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation .

- Apoptosis Induction : It promotes apoptosis in lung fibroblast cells activated by TGF-β1, showcasing its potential in treating pulmonary fibrosis .

Table 1: Summary of Biological Activities of 1β-Hydroxyalantolactone

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Potent (6.5–8.4 times greater than controls) | Inhibition of NO production and cytokine release |

| Anticancer | Significant | Induction of apoptosis and cell cycle arrest |

| Pulmonary Fibrosis | Alleviation | Inhibition of JNK/FOXO1/NF-κB pathway |

Case Studies

A notable case study highlights the efficacy of HAL in alleviating pulmonary fibrosis in rats treated with bleomycin. The treatment resulted in reduced expressions of fibrosis markers such as α-SMA and Col I, demonstrating HAL's potential as a therapeutic agent for lung diseases .

Propriétés

IUPAC Name |

(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNIMDDQCZHAFA-SCFTVSGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313851 | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-47-6 | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyalantolactone, 1β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.